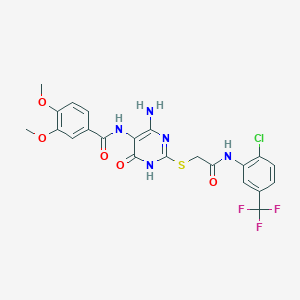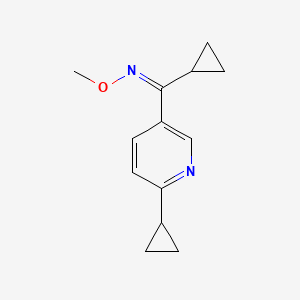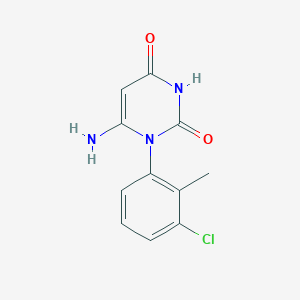![molecular formula C24H25N5O3 B2544907 9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876899-75-1](/img/structure/B2544907.png)
9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of similar compounds, such as 9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione, has provided insights into the crystal structure of these molecules. Crystallography reveals the conformational properties and bonding interactions within the crystal lattice, which are essential for understanding the compound's physical and chemical behavior (Wang et al., 2011).
Affinity and Binding Modes at Adenosine Receptors
Research on pyrimido- and pyrazinoxanthines, structures closely related to the specified compound, has explored their affinity for adenosine receptors. These studies are crucial for developing potential therapeutic agents targeting neurological diseases and conditions related to adenosine receptor activity (Szymańska et al., 2016).
Anti-inflammatory Activity
Compounds based on the pyrimidopurinedione ring system have shown promising anti-inflammatory activity in preclinical models. Such studies are fundamental for the discovery of new anti-inflammatory drugs (Kaminski et al., 1989).
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of related compounds have led to the discovery of molecules with significant biological activity. These activities include potential anticancer, anti-inflammatory, and analgesic properties, underscoring the importance of synthetic chemistry in drug discovery (Gündüz et al., 2009; Zygmunt et al., 2015).
Potential Anticancer Agents
The exploration of 1,8-dioxo-octahydroxanthenes, molecules with a similar level of structural complexity, has identified candidates with promising anticancer activity. Such studies highlight the potential of complex heterocyclic compounds in the development of new oncology therapeutics (Mulakayala et al., 2012).
properties
IUPAC Name |
9-(2-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-26-21-20(22(30)29(24(26)31)16-13-17-9-4-3-5-10-17)28-15-8-14-27(23(28)25-21)18-11-6-7-12-19(18)32-2/h3-7,9-12H,8,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRLARMZCXCWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)


![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)


![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2544840.png)
![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)


![5-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2544846.png)
![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)